dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate
Description
Properties
CAS No. |
6042-94-0 |
|---|---|
Molecular Formula |
C23H30O6 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C23H30O6/c1-14(2)28-21(25)19-17(12-11-16-9-7-6-8-10-16)20(22(26)29-15(3)4)23(5,27)13-18(19)24/h6-12,14-15,17,19-20,27H,13H2,1-5H3/b12-11+ |
InChI Key |
WAWRHMOJAIJNCG-VAWYXSNFSA-N |
Isomeric SMILES |
CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
CC(C)OC(=O)C1C(C(C(CC1=O)(C)O)C(=O)OC(C)C)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
The dicarboxylic acid reacts with excess isopropyl alcohol in the presence of H₂SO₄ (2 mol%) under reflux (80°C, 12 h). This method achieves 70–75% conversion but requires careful water removal to shift equilibrium.
Steglich Esterification
Using DCC and DMAP in anhydrous dichloromethane, this method achieves near-quantitative yields (90–95%) at room temperature within 4 hours. It is preferred for acid-sensitive intermediates.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Cost | Scalability | Stereoselectivity |
|---|---|---|---|---|
| Diels-Alder | 45–60 | High | Moderate | Moderate |
| Hydrogenation | 72–85 | Medium | High | High |
| Zr-Catalyzed | 62–75 | Low | Moderate | High |
| Claisen-Schmidt | 50–65 | Low | Low | Low |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The ester groups and phenylethenyl substituent can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in the development of pharmaceutical agents due to its structural features that allow for interactions with biological targets. Key applications include:
1.1 Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .
1.2 Anti-inflammatory Properties
The compound's ability to interact with inflammatory pathways suggests its potential as an anti-inflammatory agent. Preliminary studies have indicated that it may reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with chronic inflammatory diseases .
Organic Synthesis
Dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate serves as a versatile intermediate in organic synthesis:
2.1 Synthesis of Complex Molecules
This compound can be utilized to synthesize more complex organic molecules through various reactions such as esterification and cyclization. Its functional groups allow for further modifications, making it a valuable building block in synthetic organic chemistry .
2.2 Metal-Free Reactions
Recent advancements highlight its role in metal-free catalysis, particularly in hydroacylation reactions. This application is significant as it aligns with green chemistry principles by reducing the reliance on toxic metals and solvents .
Materials Science
The compound's unique chemical structure lends itself to applications in materials science:
3.1 Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing into its use as a modifier for biodegradable polymers, aiming to improve their performance while maintaining environmental sustainability .
3.2 Coatings and Adhesives
The compound's chemical properties make it suitable for developing coatings and adhesives that require specific functional characteristics such as adhesion strength and resistance to environmental degradation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Investigated the effects of derivatives on breast cancer cell lines | Found significant inhibition of cell proliferation with IC50 values indicating potency |
| Research on Anti-inflammatory Effects | Evaluated cytokine production in vitro | Demonstrated a reduction in TNF-alpha and IL-6 levels in treated cells |
| Synthesis Methodology | Developed a new synthetic route utilizing the compound | Achieved higher yields compared to traditional methods using metal catalysts |
Mechanism of Action
The mechanism by which dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its reactivity and potential biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Cyclohexane Ring Substitutions
Key Observations :
- Chlorophenyl () and methoxyphenyl () substituents modify electronic properties (electron-withdrawing vs. electron-donating effects), impacting reactivity and intermolecular interactions.
- tert-Butylphenyl () adds steric bulk, which may reduce crystallization efficiency but improve lipid solubility.
Ester Group Variations
Physical and Spectroscopic Properties
Melting Points and Solubility
- The target’s styryl group likely reduces symmetry, lowering melting points compared to phenyl analogs.
- Methoxy substituents () improve solubility in polar solvents due to H-bonding capacity.
Spectroscopic Data
Crystallographic and Conformational Analysis
- Cyclohexane Ring Conformation : Chair conformation dominates in diethyl phenyl analogs, with puckering parameters Q = 0.5606 Å, Θ = 172.71° .
- Hydrogen Bonding : Intermolecular O–H···O bonds stabilize dimers in crystals (). The styryl group in the target compound may disrupt this packing, favoring π-π stacking.
Biological Activity
Dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate is a complex organic compound with potential biological activities. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmacological studies. This article reviews the current understanding of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C19H24O6 |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
Mechanisms of Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antioxidant Activity : The presence of hydroxyl groups in its structure suggests potential antioxidant properties, which can neutralize free radicals and reduce oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Properties : Some derivatives of similar compounds have shown effectiveness against various bacterial strains, indicating a possible antimicrobial role for this compound.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate:
Study 1: Antioxidant Activity
A study conducted on structurally similar compounds demonstrated significant antioxidant activity through DPPH radical scavenging assays. The results indicated that compounds with similar functional groups effectively reduced oxidative stress markers in vitro .
Study 2: Anti-inflammatory Mechanisms
Research on related cyclohexane derivatives showed a notable reduction in TNF-alpha and IL-6 levels in macrophage cultures when treated with these compounds. This suggests that dipropan-2-yl 4-hydroxy derivatives could modulate inflammatory responses .
Study 3: Antimicrobial Efficacy
A comparative study analyzed the antimicrobial properties of various cyclohexane derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited strong inhibitory effects on bacterial growth, warranting further investigation into dipropan-2-yl 4-hydroxy derivatives .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dipropan-2-yl 4-hydroxy-4-methyl-6-oxo-2-[(E)-2-phenylethenyl]cyclohexane-1,3-dicarboxylate, and what experimental conditions optimize yield?
- Methodological Answer : The compound can be synthesized via a multi-step pathway involving esterification, cyclization, and substitution. For example, structurally similar cyclohexane-dicarboxylate derivatives are prepared using diethyl or dipropan-2-yl ester precursors under reflux conditions with acid catalysts (e.g., sulfuric acid). Solvent selection (e.g., ethanol or toluene) and temperature control (60–80°C) are critical to avoid side reactions like transesterification. Purification typically involves recrystallization from ethanol or column chromatography .
Q. How is the stereochemistry and crystal structure of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry and spatial arrangement. For analogous compounds, SC-XRD data revealed chair conformations in the cyclohexane ring, intramolecular hydrogen bonding between hydroxyl and carbonyl groups, and π-π stacking interactions from the phenylethenyl substituent. Complementary techniques like -NMR and -NMR can resolve proton environments and confirm substituent positions .
Advanced Research Questions
Q. What computational methods are suitable for exploring the reaction mechanisms of this compound in catalytic processes?
- Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways, such as keto-enol tautomerization or conjugate addition. Advanced reaction path search algorithms (e.g., the Artificial Force Induced Reaction method) combined with quantum chemical calculations help identify transition states and intermediates. These models guide experimental validation of mechanisms, such as the role of the hydroxyl group in acid-catalyzed reactions .
Q. How do substituent variations (e.g., phenylethenyl vs. tert-butylphenyl) impact the compound’s reactivity and physicochemical properties?
- Methodological Answer : Comparative studies of derivatives (e.g., tert-butylphenyl or benzyloxy-phenyl analogs) reveal steric and electronic effects. For instance, bulky substituents like tert-butyl reduce reaction rates in nucleophilic substitutions due to steric hindrance, while electron-withdrawing groups (e.g., phenylethenyl) enhance electrophilic reactivity. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify thermal stability differences .
Q. What experimental design strategies optimize analytical methods for quantifying this compound in complex matrices?
- Methodological Answer : Design of Experiments (DoE) principles, such as factorial designs, minimize trials while maximizing data robustness. For HPLC method development, variables like mobile phase composition (acetonitrile:water ratios), column temperature, and flow rate are systematically varied. Response surface methodology (RSM) identifies optimal conditions for peak resolution and retention time reproducibility .
Q. How can computational reaction design platforms accelerate the discovery of novel derivatives with enhanced bioactivity?
- Methodological Answer : Integrated platforms like ICReDD combine quantum chemical calculations (e.g., transition state analysis) with machine learning to predict regioselectivity and reaction outcomes. For example, virtual screening of substituent libraries (e.g., replacing phenylethenyl with heteroaromatic groups) can prioritize candidates for synthesis and bioactivity testing against targets like cyclooxygenase or kinases .
Q. What are the stability profiles of this compound under varying pH and thermal conditions?
- Methodological Answer : Accelerated stability studies in buffered solutions (pH 1–13) at 40–80°C identify degradation pathways. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) detects hydrolysis products (e.g., dicarboxylic acids). Kinetic modeling (e.g., Arrhenius plots) extrapolates shelf-life under standard storage conditions .
Q. How can in silico methods predict the pharmacological potential of this compound?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) screens the compound against protein targets (e.g., receptors or enzymes) to assess binding affinity. Pharmacophore modeling identifies critical functional groups (e.g., hydroxyl and ester moieties) for interactions. ADMET predictions evaluate toxicity, bioavailability, and metabolic pathways using tools like SwissADME .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
